EGTA
Overview
Description
Egtazic acid, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, is an aminopolycarboxylic acid and a chelating agent. It is a white solid that is related to the better-known ethylenediaminetetraacetic acid. Compared to ethylenediaminetetraacetic acid, egtazic acid has a lower affinity for magnesium ions, making it more selective for calcium ions . This property makes it particularly useful in buffer solutions that mimic the environment in living cells, where calcium ions are usually much less concentrated than magnesium ions .
Mechanism of Action
Target of Action
EGTA, also known as Egtazic Acid or Gedta, is an aminopolycarboxylic acid and a chelating agent . Its primary target is calcium ions (Ca2+) . This compound has a lower affinity for other metal ions like magnesium, making it more selective for calcium ions . This selectivity is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium .
Biochemical Pathways
This compound’s chelation of calcium ions impacts several biochemical pathways. For instance, in the context of neurotransmitter release, this compound can decrease vesicular release in the nanodomain of single calcium channels . Additionally, this compound has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane, a secondary metabolite .
Result of Action
The chelation of calcium ions by this compound can have several effects at the molecular and cellular levels. For example, in the context of neurotransmitter release, this compound can inhibit vesicular release in the nanodomain of single calcium channels . In another example, this compound has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane .
Action Environment
The action of this compound is influenced by environmental factors such as the concentration of calcium ions. This compound is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium . The presence of other metal ions could also potentially influence the action and efficacy of this compound, given its role as a chelating agent .
Biochemical Analysis
Biochemical Properties
Egtazic Acid plays a significant role in biochemical reactions due to its ability to chelate calcium ions . It is selective for calcium over magnesium with K app values for calcium ranging from 6.93 to 10.7 x 10 5 M -1 in various buffers at pH 6.8 and 20°C . This selectivity makes it useful in buffer solutions that resemble the environment in living cells where calcium ions are usually at least a thousandfold less concentrated than magnesium .
Cellular Effects
Egtazic Acid has been found to have effects on various types of cells and cellular processes. For instance, it can protect against cell death caused by nitric oxide-induced calcium influx into nerve cells . In another study, it was found that Egtazic Acid treatment resulted in cell lysis when added simultaneously with lysozyme .
Molecular Mechanism
The molecular mechanism of Egtazic Acid primarily involves its chelating properties. It binds to calcium ions, thereby influencing various cellular processes that are dependent on calcium . This includes enzyme activation or inhibition, changes in gene expression, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, Egtazic Acid can efficiently remove Ca2+ to enable researchers to study the effects of calcium on enzyme activity . Over time, this can lead to changes in the product’s stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
Given its role as a calcium chelator, it is likely to interact with enzymes or cofactors in calcium-dependent metabolic pathways .
Preparation Methods
Egtazic acid can be synthesized through a multi-step process involving the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid under basic conditions. The reaction typically involves the following steps:
Reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid: This step forms the intermediate ethylene glycol-bis(β-aminoethyl ether)-N,N-bis(chloroacetate).
Hydrolysis: The intermediate is then hydrolyzed to form egtazic acid.
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Egtazic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. The types of reactions it undergoes include:
Common reagents and conditions used in these reactions include aqueous solutions and neutral to slightly basic pH conditions. The major products formed from these reactions are the metal-ion complexes of egtazic acid .
Scientific Research Applications
Egtazic acid has a wide range of applications in scientific research, including:
Medicine: It is used in the treatment of conditions involving excess calcium, such as hypercalcemia.
Industry: Egtazic acid is employed in the purification of proteins, particularly in tandem affinity purification techniques, where it helps elute proteins bound to calmodulin beads.
Comparison with Similar Compounds
Egtazic acid is often compared with other chelating agents such as ethylenediaminetetraacetic acid and BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). While ethylenediaminetetraacetic acid has a broader affinity for various metal ions, egtazic acid is more selective for calcium ions, making it more suitable for applications requiring selective calcium chelation . BAPTA, on the other hand, has an even higher selectivity for calcium ions and is often used in more specialized applications where rapid calcium chelation is required .
Similar Compounds
- Ethylenediaminetetraacetic acid
- BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid)
Properties
IUPAC Name |
2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFVIWRASFVYLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
31571-71-8 (hydrochloride salt) | |
Record name | Egtazic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID2045151 | |
Record name | Egtazic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Sigma-Aldrich MSDS] | |
Record name | Egtazic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/14091 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
67-42-5 | |
Record name | EGTA | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67-42-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Egtazic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067425 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Egtazic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis(oxyethylenenitrilo)tetra(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.592 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | EGTAZIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/526U7A2651 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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